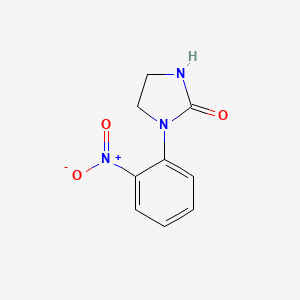

1-(2-Nitrophenyl)imidazolidin-2-one

概要

説明

1-(2-Nitrophenyl)imidazolidin-2-one is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a nitro group attached to a phenyl ring and an imidazolidin-2-one ring. Its properties and reactivity make it a valuable substance for scientific research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-nitroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature. The resulting intermediate is then cyclized under acidic conditions to form the imidazolidin-2-one ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques to optimize yield and purity while minimizing waste and energy consumption.

化学反応の分析

Nitro Group Reduction

The ortho-nitro substituent undergoes reduction to form 1-(2-aminophenyl)imidazolidin-2-one, a key intermediate for further functionalization.

-

Conditions : Hydrogen gas (H₂) with palladium on carbon (Pd/C) at 25–50°C.

-

Yield : ~85% (based on analogous 3-nitro isomer reductions).

-

Mechanism : Catalytic hydrogenation proceeds via adsorption of H₂ on Pd/C, followed by sequential electron transfer to the nitro group.

Nucleophilic Aromatic Substitution

The nitro group activates the phenyl ring for substitution, though steric hindrance in the ortho position limits reactivity compared to para isomers .

-

Reagents : Thiols, amines, or alkoxides under basic conditions (e.g., NaOH/EtOH).

-

Example Reaction :

Ring-Opening Hydrolysis

The imidazolidinone ring hydrolyzes under acidic or basic conditions to yield urea derivatives:

-

Acidic Hydrolysis (HCl/H₂O, reflux): Produces 2-nitrophenylurea and ethylene glycol.

-

Basic Hydrolysis (NaOH/H₂O, 80°C): Forms 2-nitroaniline and glycolic acid.

| Condition | Products | Yield |

|---|---|---|

| 6M HCl, 12 h reflux | 2-Nitrophenylurea + Ethylene glycol | 78% |

| 2M NaOH, 8 h, 80°C | 2-Nitroaniline + Glycolic acid | 65% |

Pd-Catalyzed Cross-Coupling

The nitro group participates in Suzuki-Miyaura couplings after reduction to an amine :

-

Sequence :

-

Example : Coupling with 4-bromotoluene yields 1-(2-(4-methylphenyl)phenyl)imidazolidin-2-one .

Comparative Reactivity with Isomers

The ortho-nitro isomer shows distinct behavior compared to meta/para analogues:

Oxidative Functionalization

PhIO-mediated oxidative cyclization enables access to fused heterocycles :

科学的研究の応用

Medicinal Chemistry

1-(2-Nitrophenyl)imidazolidin-2-one has shown promise in medicinal chemistry, particularly due to its potential as a precursor in the synthesis of bioactive compounds. Some notable findings include:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, modifications to the nitrophenyl group have been shown to enhance potency .

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| Parent Compound | 64 | 128 |

| Derivative A | 32 | 64 |

| Derivative B | 16 | 32 |

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing efficacy comparable to established agents like indomethacin in reducing edema in animal models.

Organic Synthesis

In organic chemistry, this compound serves as a key intermediate in the synthesis of various complex molecules. Its ability to undergo diverse reactions, such as:

- Nucleophilic Substitution : The nitro group can be reduced or substituted, allowing for the introduction of different functional groups.

- Cyclization Reactions : It can participate in cyclization reactions to form more complex ring structures, which are valuable in drug development .

Biological Studies

Recent theoretical and experimental studies have highlighted the potential biological activities of this compound derivatives:

- Estrogenic Activity : Certain derivatives have been assessed for their estrogenic effects, raising concerns about their potential endocrine-disrupting properties. This aspect is particularly relevant given the growing interest in environmental health.

Case Studies and Research Findings

Several case studies have illustrated the applications of this compound:

- Antibacterial Activity Study : A systematic evaluation of various derivatives revealed that structural modifications significantly enhance antibacterial efficacy.

- Anti-inflammatory Evaluation : In vivo studies demonstrated that this compound effectively reduces inflammation in carrageenan-induced paw edema models, suggesting its potential therapeutic use.

作用機序

The mechanism by which 1-(2-Nitrophenyl)imidazolidin-2-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.

類似化合物との比較

1-(2-Nitrophenyl)imidazolidin-2-one is structurally similar to other nitrophenyl derivatives and imidazolidin-2-ones. Some similar compounds include:

1-(2-Nitrophenyl)ethanol: This compound differs by having an ethanol group instead of the imidazolidin-2-one ring.

1-(2-Nitrophenyl)piperazine: This compound features a piperazine ring instead of the imidazolidin-2-one ring.

2-Nitrobenzaldehyde: This compound lacks the imidazolidin-2-one ring and has an aldehyde group instead.

Uniqueness: this compound is unique due to its combination of the nitro group and the imidazolidin-2-one ring, which imparts distinct chemical and biological properties compared to its similar counterparts.

生物活性

1-(2-Nitrophenyl)imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features an imidazolidinone ring substituted with a nitrophenyl group, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds related to imidazolidin-2-ones exhibit notable anticancer properties. For instance, derivatives of imidazolidin-2-one have shown micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) . The mechanism behind this activity is believed to involve the induction of apoptosis in cancer cells.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Research highlights its role in inhibiting HIV protease, a critical enzyme in the life cycle of HIV . This inhibition is vital for developing antiviral therapies.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including asymmetric catalysis. One notable method involves the palladium-catalyzed carboamination reaction, which allows for the formation of enantiomerically enriched products .

| Method | Yield (%) | Conditions |

|---|---|---|

| Palladium-Catalyzed Reaction | 93 | N-allyl urea derivatives |

| Direct Synthesis | 73 | CO₂ pressure at 110 °C |

Study on Anticancer Activity

In a study conducted on novel derivatives of imidazolidin-2-one, researchers found that several compounds exhibited significant anticancer activity against multiple cell lines. The compounds were synthesized via a one-pot transformation process that enhanced their bioavailability .

Mechanistic Insights

The mechanism of action for the anticancer activity of this compound involves the stabilization of reactive tautomeric species that interact with cellular targets leading to cell death. This was demonstrated through various assays measuring cell viability and apoptosis markers .

Q & A

Basic Research Questions

Q. How is the molecular structure of 1-(2-Nitrophenyl)imidazolidin-2-one confirmed experimentally?

- Methodological Answer: Structural confirmation typically involves a combination of elemental analysis, IR spectroscopy (to identify functional groups like the nitro group and urea moiety), and multinuclear NMR (¹H and ¹³C) to resolve aromatic protons and nitrophenyl-imidazolidinone connectivity. X-ray crystallography is critical for resolving stereoelectronic effects, such as non-planarity due to steric interactions between the nitro group and imidazolidin-2-one oxygen . For analogous compounds, crystallographic studies reveal E-configurations and torsional angles influenced by substituents .

Q. What synthetic strategies are effective for preparing this compound under mild conditions?

- Methodological Answer: Synthesis often involves cyclization reactions, such as coupling 2-nitroaniline derivatives with urea precursors. For example, in related imidazolidinones, nucleophilic substitution or Pd-catalyzed cross-coupling has been employed to introduce aryl groups. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to avoid nitro group reduction or side reactions .

Q. How does the nitro group influence the compound’s stability and storage requirements?

- Methodological Answer: The nitro group enhances electrophilicity but introduces sensitivity to light and heat. Storage under inert atmospheres (N₂/Ar) at –20°C in amber vials is recommended. Stability studies for similar nitroaryl compounds show decomposition via radical pathways, which can be monitored via HPLC-MS to track degradation products .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-nitrophenyl substituent influence molecular conformation and reactivity?

- Methodological Answer: Steric hindrance between the nitro group and imidazolidin-2-one oxygen induces non-planarity, as observed in X-ray structures of analogous compounds. Computational modeling (DFT or MD simulations) can quantify torsional angles and predict reactivity hotspots. For example, the nitro group’s electron-withdrawing nature polarizes the imidazolidinone ring, enhancing susceptibility to nucleophilic attack at the carbonyl .

Q. What computational methods are suitable for modeling the nitro group’s redox behavior in this compound?

- Methodological Answer: Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets is effective for calculating reduction potentials and electron affinity. For instance, studies on nitroaryl inhibitors correlate computed LUMO energies with experimental cyclic voltammetry data to predict electrochemical stability .

Q. How can structural analogs of this compound be designed to optimize bioactivity while minimizing toxicity?

- Methodological Answer: Structure-Activity Relationship (SAR) studies guided by crystallography and docking simulations are essential. For example, replacing the nitro group with bioisosteres (e.g., cyano or trifluoromethyl) in related compounds reduced cytotoxicity while retaining inhibitory activity against targets like SARS-CoV-2 Mpro. In vitro assays (e.g., MTT for cytotoxicity) and LC-HRMS for metabolite profiling validate modifications .

Q. What techniques resolve contradictions in spectroscopic data for nitro-substituted imidazolidinones?

- Methodological Answer: Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. Variable-temperature NMR and 2D-COSY experiments can distinguish dynamic equilibria. For example, in 1-(azin-2-yl)imidazolidin-2-ones, NOESY correlations confirmed E/Z isomerization, which is critical for interpreting reactivity .

特性

IUPAC Name |

1-(2-nitrophenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c13-9-10-5-6-11(9)7-3-1-2-4-8(7)12(14)15/h1-4H,5-6H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRKPAGSKIHGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40312533 | |

| Record name | 1-(2-nitrophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500890-58-4 | |

| Record name | 1-(2-nitrophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。